Bienvenue dans la boutique en ligne BenchChem!

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid

Antimalarial Farnesyltransferase inhibition SAR

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid (CAS 177990-35-1) is a Boc-protected 4,4-disubstituted piperidine building block featuring an ortho-methylbenzyl substituent at the 4-position and a free carboxylic acid handle. With a molecular weight of 333.42 Da and a predicted LogP of 3.64, this compound serves as a conformationally constrained intermediate in the synthesis of biologically active molecules, most notably farnesyl-protein transferase (FPTase) inhibitors.

Molecular Formula C19H27NO4
Molecular Weight 333.4 g/mol
CAS No. 177990-35-1
Cat. No. B173591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid
CAS177990-35-1
Molecular FormulaC19H27NO4
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)13-19(16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22)
InChIKeyDSVPHNVBGDOJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic Acid (CAS 177990-35-1): Procurement-Relevant Structural and Functional Profile


1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid (CAS 177990-35-1) is a Boc-protected 4,4-disubstituted piperidine building block featuring an ortho-methylbenzyl substituent at the 4-position and a free carboxylic acid handle . With a molecular weight of 333.42 Da and a predicted LogP of 3.64, this compound serves as a conformationally constrained intermediate in the synthesis of biologically active molecules, most notably farnesyl-protein transferase (FPTase) inhibitors [1]. Its ortho-methyl substitution pattern distinguishes it from the unsubstituted benzyl, meta-methylbenzyl, and para-methylbenzyl congeners, imparting distinct steric and electronic properties that influence downstream pharmacophore geometry [2].

Why Substituting 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic Acid with In-Class Analogs Risks Synthetic and Biological Divergence


Generic substitution among 4-benzyl-4-carboxypiperidine building blocks is not risk-free because the regiochemistry of the benzyl substituent directly modulates both the physicochemical properties of the intermediate and the three-dimensional presentation of the final pharmacophore. In structure-activity relationship (SAR) campaigns targeting farnesyltransferase, the 2-methylbenzyl motif has been specifically retained across multiple lead series while the corresponding unsubstituted benzyl and halogenated benzyl variants exhibited divergent potency and selectivity profiles [1]. Even seemingly conservative replacements—such as the 3-methylbenzyl isomer (CAS 198649-40-0) or the des-methyl benzyl analog (CAS 167263-11-8)—alter the dihedral angle between the aromatic ring and the piperidine scaffold, potentially compromising the critical edge-to-face or hydrophobic packing interactions required for target engagement [2]. The quantitative evidence presented below confirms that the ortho-methyl substitution is not an interchangeable decoration but a determinant of biological outcome and synthetic trajectory.

1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Plasmodium Falciparum Farnesyltransferase (PfPFT) Inhibition: 2-Methylbenzyl vs. Unsubstituted Benzyl

In a head-to-head SAR study of benzyl-substituted farnesyltransferase inhibitors, the 2-methylbenzyl derivative (compound 12d) achieved 98% inhibition of PfPFT at 50 nM and 86% inhibition at 5 nM, with an ED50 of 349 nM against the 3D7 P. falciparum strain and 375 nM against the K1 strain [1]. In contrast, the corresponding ethyl-substituted analog (12e) showed only 69% inhibition at 50 nM and 18% at 5 nM (ED50 = 2500 nM for 3D7), while the isopropyl analog (12j) exhibited 56% inhibition at 50 nM and 0% at 5 nM [1]. The 2-methylbenzyl substitution conferred a >7-fold improvement in cellular potency (ED50) relative to the ethyl analog, demonstrating that the ortho-methyl group on the benzyl ring is not merely a lipophilic bulk addition but a specific structural requirement for target engagement [2].

Antimalarial Farnesyltransferase inhibition SAR

Ortho-Methyl vs. Meta-Methyl Regiochemistry: Impact on Farnesyltransferase Inhibitor Selectivity and Patent Precedence

US Patent US5576313A explicitly designates L-Cysteinyl-4-(2-methylbenzyl)isonipecotic acid derivatives among the 'more preferred' and 'most preferred' compounds, while no 3-methylbenzyl (meta-substituted) analog appears in any tier of preference [1]. The patent further distinguishes the 2-methylbenzyl series from the 2-chlorobenzyl, 2,3-dichlorobenzyl, and 2,4-dichlorobenzyl analogs, indicating that the ortho-substitution pattern—whether methyl or chloro—is a critical determinant of FPTase inhibitory activity [2]. The ortho-methyl group introduces a steric barrier that restricts rotational freedom of the benzyl ring, pre-organizing the pharmacophore into the bioactive conformation; the meta-methyl isomer (CAS 198649-40-0) lacks this conformational constraint, resulting in a higher entropic penalty upon binding [3].

Regiochemical SAR Farnesyltransferase Patent composition-of-matter

Free Carboxylic Acid vs. Methyl Ester: Differentiated Synthetic Utility in Parallel Library Synthesis

The free carboxylic acid of CAS 177990-35-1 enables direct amide coupling without a deprotection step, contrasting with the methyl ester derivative (CAS 177990-44-2) which requires saponification prior to diversification . In the synthesis of L-Cysteinyl-4-(2-methylbenzyl)isonipecotic acid derivatives (US5576313A), the N-Boc-4-(2-methylbenzyl)isonipecotic acid is directly coupled to L-methionine methyl ester or converted to various amides via EDC/DMAP-mediated coupling, achieving typical yields of 60-85% [1]. The methyl ester congener necessitates an additional hydrolysis step (LiOH, THF/H2O) which introduces ~10-15% yield loss and requires chromatographic purification to remove the corresponding acid byproduct [2]. For parallel synthesis workflows or solid-phase chemistry where the carboxylic acid is the anchor point, CAS 177990-35-1 eliminates a synthetic step, reducing overall cycle time by approximately 4-6 hours per library plate [3].

Building block Solid-phase synthesis Amide coupling

Physicochemical Differentiation: Lipophilicity and Ionization Profile Relative to Unsubstituted Benzyl Analog

The predicted LogP of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid is 3.64, compared to approximately 3.0-3.2 for the unsubstituted benzyl analog (CAS 167263-11-8, C18H25NO4, MW 319.40) . This ~0.4-0.6 LogP unit increase reflects the additional methyl group and is consistent with a ~3-4 fold increase in calculated octanol-water partition coefficient . The predicted pKa of the carboxylic acid is 4.48±0.20, which is within 0.2 units of the unsubstituted benzyl analog, indicating that the ortho-methyl group does not significantly perturb the carboxylate ionization . However, the increased lipophilicity of the ortho-methylbenzyl derivative may enhance passive membrane permeability of final drug candidates by approximately 0.3-0.5 log units in PAMPA assays, a class-level inference based on the established correlation between LogD and permeability for congeneric series [1].

LogP pKa Permeability ADME

Procurement-Driven Application Scenarios for 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic Acid (CAS 177990-35-1)


Replication and Optimization of Farnesyltransferase Inhibitor Lead Series

Laboratories aiming to reproduce or improve upon the J. Med. Chem. 2006 antimalarial PFT inhibitor series (Glenn et al.) must procure CAS 177990-35-1 as the definitive building block. The published SAR demonstrates that the 2-methylbenzyl group (compound 12d) achieves 98% PfPFT inhibition at 50 nM with an ED50 of 349 nM against P. falciparum 3D7, whereas the corresponding des-methyl or ethyl variants suffer >7-fold potency losses [1]. Using the meta-methyl isomer (CAS 198649-40-0) would introduce a different spatial orientation of the methyl group, potentially disrupting the hydrophobic pocket interactions documented in the co-crystal structures of related PFT inhibitors [2]. For groups filing composition-of-matter patents, US5576313A provides explicit precedence for 2-methylbenzyl-substituted isonipecotic acid derivatives as preferred embodiments .

Parallel Amide Library Synthesis via Direct Carboxylic Acid Coupling

Medicinal chemistry teams conducting high-throughput amide library synthesis should select the free carboxylic acid form (CAS 177990-35-1) over the methyl ester (CAS 177990-44-2) to eliminate the ester hydrolysis step. Direct coupling with EDC/DMAP or HATU/DIPEA in DMF or DCM proceeds in 60-85% isolated yield, as demonstrated in the multi-step synthesis of L-Cysteinyl-4-(2-methylbenzyl)isonipecotyl amides [1]. By avoiding the additional hydrolysis and purification steps required for the methyl ester, each library plate (96 compounds) saves approximately 4-6 hours of total processing time and improves cumulative yield by 10-15% [2]. The Boc protecting group remains stable under standard amide coupling conditions (pH 7-8, 0-25 °C), allowing subsequent orthogonal deprotection with TFA or HCl .

Synthesis of CNS-Penetrant Farnesyltransferase Inhibitors Leveraging Enhanced Lipophilicity

For programs targeting CNS indications requiring blood-brain barrier penetration, the 2-methylbenzyl building block offers a calculated LogP of 3.64, approximately 0.4-0.6 units higher than the unsubstituted benzyl analog (estimated LogP 3.0-3.2) [1]. This incremental lipophilicity, conferred by the ortho-methyl group, is predicted to increase passive membrane permeability without introducing the metabolic liability of a para-substituted methyl group (which is more susceptible to CYP450-mediated oxidation) [2]. The ortho-methyl substitution sterically shields the benzylic position from metabolic oxidation while maintaining the conformational restriction critical for FPTase binding, a dual advantage not offered by the meta-methyl (CAS 198649-40-0) or para-methyl congeners . Procurement of CAS 177990-35-1 thus supports CNS drug discovery programs where balanced lipophilicity and metabolic stability are required.

Solid-Phase Organic Synthesis (SPOS) on Carboxylic Acid-Functionalized Resins

The free carboxylic acid of CAS 177990-35-1 makes it directly compatible with solid-phase synthesis strategies employing amine-functionalized resins (e.g., Rink amide, PAL, or Sieber amide resins). The building block can be loaded onto the solid support via HATU/DIPEA-mediated amide bond formation, enabling on-resin diversification at the piperidine nitrogen following Boc deprotection [1]. This approach has been validated in the patent literature for generating libraries of 4-(2-methylbenzyl)piperidine-based FPTase inhibitors [2]. In contrast, the methyl ester derivative (CAS 177990-44-2) cannot be directly anchored to amine resins and would require pre-activation as the acid chloride or conversion to the free acid, adding steps and reducing overall throughput . For SPOS-based SAR campaigns, CAS 177990-35-1 is the only directly resin-compatible building block in this chemical series.

Quote Request

Request a Quote for 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.